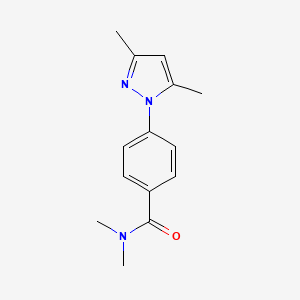
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide, also known as DMPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound belongs to the family of pyrazole derivatives and has a molecular weight of 248.33 g/mol.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain, leading to increased levels of this neurotransmitter and improved cognitive function. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been shown to bind to specific receptors in cancer cells, leading to cell death and inhibition of tumor growth.
Biochemical and Physiological Effects:
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has several biochemical and physiological effects on the body, including the inhibition of specific enzymes and receptors, as mentioned above. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the destruction of these cells and inhibition of tumor growth. In Alzheimer's disease, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide improves cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and receptors. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has a relatively simple synthesis method, making it easy to produce in large quantities. However, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide, including the development of new drugs for cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide and its potential applications in other fields, such as materials science. Furthermore, the development of new synthesis methods and the optimization of existing methods could lead to more efficient and cost-effective production of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide can be achieved through several methods, including the reaction of 3,5-dimethylpyrazole with N,N-dimethylbenzamide in the presence of a Lewis acid catalyst. Other methods involve the use of different reagents and solvents, such as acetic anhydride, sodium hydride, and toluene.
Applications De Recherche Scientifique
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for various diseases. Several studies have shown that 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide has demonstrated promising results in the treatment of Alzheimer's disease, where it acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-9-11(2)17(15-10)13-7-5-12(6-8-13)14(18)16(3)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGIVEDWOXFFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![N-(4-phenoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7535142.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)
![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![N-cyclopentyl-3-methyl-4-[(1-methylpyrazol-4-yl)sulfonylamino]benzamide](/img/structure/B7535218.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)